
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxyphenyl)urea
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Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
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Biological Activity
The compound 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxyphenyl)urea is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C22H26N2O4 with a molecular weight of approximately 378.46 g/mol. The structure features a tetrahydroquinoline moiety and a urea functional group, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Weight | 378.46 g/mol |
Molecular Formula | C22H26N2O4 |
LogP | 4.3134 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit notable anticancer activities. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study found that related quinoline derivatives significantly inhibited the growth of cancer cells through mechanisms involving the modulation of apoptosis-related proteins and cell cycle arrest .
Antimicrobial Activity
Compounds featuring the tetrahydroquinoline scaffold have also been evaluated for antimicrobial properties. Research suggests that these compounds possess antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential enzymes . The specific compound has not been extensively studied for antimicrobial effects; however, its structural analogs show promise in this area.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies. The presence of the urea moiety allows it to interact with enzyme active sites effectively. For example, similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition: The urea group may facilitate binding to target enzymes.
- Receptor Modulation: Interaction with specific receptors involved in signaling pathways can lead to altered cellular responses.
- Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Study on Anticancer Activity
In a recent study published in Cancer Letters, researchers synthesized several tetrahydroquinoline derivatives and tested their efficacy against breast cancer cell lines. The study found that one derivative exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .
Evaluation of Antimicrobial Effects
Another study focused on quinoline derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were found to disrupt bacterial cell wall synthesis and inhibit growth effectively .
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(3,4-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-31-22-13-11-20(16-23(22)32-2)27-25(30)26-19-10-12-21-18(15-19)9-6-14-28(21)24(29)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROQNXIAQZHIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.